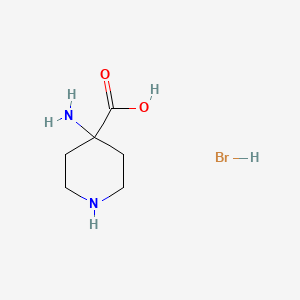
4-Aminopiperidine-4-carboxylic acid hydrobromide
Cat. No. B1320777
Key on ui cas rn:
76508-55-9
M. Wt: 225.08 g/mol
InChI Key: AAPGZXQQWOMJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04851388
Procedure details


4-amino-4-carboxy-piperidine hydrobromide ([P. Jacobsen, K. Schaumburg, P. Krogsgaard-Larsen, Acta. Chem. Scandinavica B34, 319-326 (1980)]; 2.25 g, 10 mmoles) was dissolved in a solution of 18 ml potassium dihydrogen phosphate buffer (0.05 Molar potassium dihydrogen phosphate in 1N aqueous sodium hydroxide) and 6 ml of water. The solution was chilled with an ice-bath over an hour period during which solutions of carbobenzyloxy chloride (1.57 ml, 11 mmoles) in 3.0 ml of toluene and aqueous 1N sodium hydroxide were simultaneously added dropwise so as to maintain a pH of 7.0. The mixture was then stirred for one hour at 5° C., and for four additional hours at ambient temperature. The precipitate formed during the reaction was filtered and the filter cake washed with 3 (30 ml) portions of diethyl ether. The amorphous colorless solid was dried in vacuo affording 1.4 g of the title compound (50% yield). 1Hnmr (60 mHz; CF 3 CO2D) delta 2.0-2.7 (4H, broad m), 3.5-4.5 (4H, broad m), 5.28 (2H, s), 7.4 (5H, s).

Name
potassium dihydrogen phosphate
Quantity
18 mL
Type
solvent
Reaction Step One





Name
Yield
50%
Identifiers


|
REACTION_CXSMILES
|
Br.[NH2:2][C:3]1([C:9]([OH:11])=[O:10])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[C:12](Cl)([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13].[OH-].[Na+]>P([O-])(O)(O)=O.[K+].O.C1(C)C=CC=CC=1>[C:12]([N:6]1[CH2:7][CH2:8][C:3]([NH2:2])([C:9]([OH:11])=[O:10])[CH2:4][CH2:5]1)([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.NC1(CCNCC1)C(=O)O
|
|
Name
|
potassium dihydrogen phosphate
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for one hour at 5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were simultaneously added dropwise so as
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a pH of 7.0
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed during the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake washed with 3 (30 ml) portions of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The amorphous colorless solid was dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CCC(CC1)(C(=O)O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
